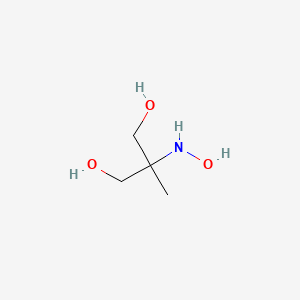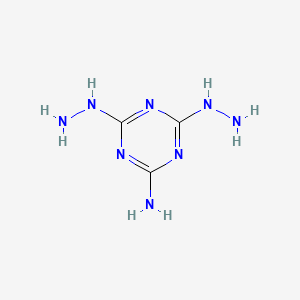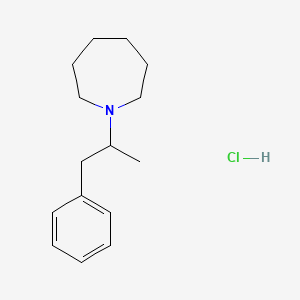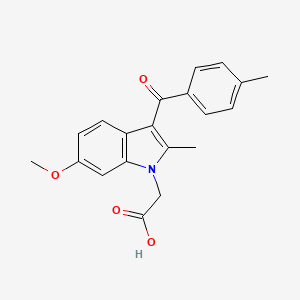
4-(4-Carboxyphenoxy)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Carboxyphenoxy)-4-oxobutanoate is an organic compound that features a carboxyphenoxy group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenoxy)-4-oxobutanoate typically involves the reaction of 4-hydroxybenzoic acid with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Carboxyphenoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)butanoic acid.
Reduction: 4-(4-Carboxyphenoxy)-4-hydroxybutanoate.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(4-Carboxyphenoxy)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme studies.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 4-(4-Carboxyphenoxy)-4-oxobutanoate involves its interaction with specific molecular targets. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The oxobutanoate backbone provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Carboxyphenoxy)phthalate: Similar in structure but with a phthalate backbone.
5-(4-Carboxyphenoxy)isophthalic acid: Contains an isophthalic acid moiety.
4-(4-Carboxyphenoxy)nicotinic acid: Features a nicotinic acid group.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
33454-12-5 |
|---|---|
Formule moléculaire |
C11H9O6- |
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
4-(4-carboxyphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-10(14)17-8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,12,13)(H,15,16)/p-1 |
Clé InChI |
NHNMHQPPPYPHEQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
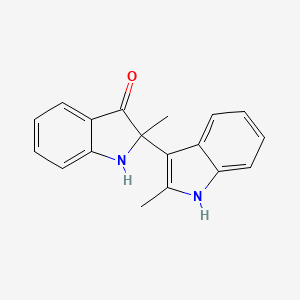
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
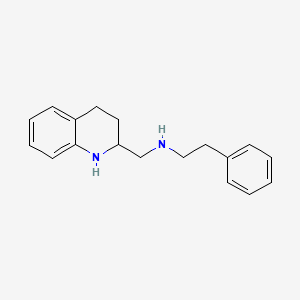
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
